4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine dihydrochloride
Description
This compound is a dihydrochloride salt featuring a morpholine backbone substituted with a 3-methyl-1,2,4-oxadiazole ring at position 3 and an azetidine (a four-membered saturated nitrogen heterocycle) at position 2. Its molecular formula is C₁₃H₁₇Cl₂N₃O₂ (as inferred from EN300-39452 in ), and it is structurally distinguished by the dual presence of oxadiazole and azetidine moieties, which are pharmacologically relevant due to their roles in hydrogen bonding, solubility, and receptor interactions . The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for preclinical studies.
Properties
IUPAC Name |
4-(azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.2ClH/c1-7-12-10(16-13-7)9-6-15-3-2-14(9)8-4-11-5-8;;/h8-9,11H,2-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWBFTDUSWMZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2COCCN2C3CNC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine dihydrochloride is a synthetic compound that integrates an azetidine ring and an oxadiazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈Cl₂N₄O₂ |
| Molecular Weight | 297.18 g/mol |
| CAS Number | 2138240-91-0 |
Biological Activity Overview
Research indicates that compounds featuring the oxadiazole ring exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific structural features of this compound contribute to its unique pharmacological profile.
Antimicrobial Activity
Studies have demonstrated that oxadiazole derivatives possess significant antimicrobial properties. For instance:
- Mechanism of Action : The antimicrobial efficacy is often attributed to their ability to inhibit key bacterial enzymes or disrupt cellular processes. Compounds with oxadiazole moieties have shown activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound is supported by its structural components:
- Cell Line Studies : Preliminary investigations suggest that derivatives containing both azetidine and oxadiazole structures can induce apoptosis in cancer cell lines. For example, compounds similar to 4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine have been shown to activate caspases and induce cell cycle arrest .
Case Studies
Several studies have focused on the biological activity of related compounds:
- Antimicrobial Efficacy : A study highlighted the synthesis of various oxadiazole derivatives that exhibited potent antibacterial activity against Mycobacterium tuberculosis. The most active compounds were found to inhibit the enoyl-acyl carrier protein (ACP) reductase enzyme, crucial for fatty acid biosynthesis .
- Anticancer Mechanisms : Research on quinolone derivatives indicated that similar structural motifs could lead to significant anticancer effects through the dysregulation of mitotic spindles and induction of mitotic arrest in cancer cells .
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing biological activities:
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by:
- Substituent Variations : Modifications at the oxadiazole position can enhance stability and bioactivity. For instance, methyl substitutions have been associated with improved solubility and increased potency against microbial strains .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of these compounds to target proteins involved in disease mechanisms. These studies suggest that specific interactions with active sites can lead to effective inhibition of target enzymes .
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. Specifically, studies have demonstrated that derivatives similar to 4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine dihydrochloride show efficacy against various Gram-positive and Gram-negative bacteria. For instance, the antibacterial activity of related compounds has been tested against strains such as Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) comparable to standard antibiotics like penicillin .
Anticancer Potential
The unique structural features of this compound suggest potential anticancer applications. Studies exploring related morpholine derivatives have shown promising results in inhibiting cancer cell proliferation. For example, certain oxadiazole derivatives have been reported to induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents .
Neurological Research
The morpholine structure is often associated with neuroactive properties. Preliminary studies suggest that compounds similar to this compound may have implications in treating neurological disorders due to their ability to modulate neurotransmitter systems. This area remains under investigation but could lead to novel treatments for conditions such as anxiety and depression .
Synthesis of Hybrid Molecules
The compound can serve as a building block for synthesizing hybrid molecules that combine different pharmacophores. This strategy is crucial in drug design as it can enhance bioactivity and selectivity against specific biological targets. The synthesis of hybrid molecules involving azetidine and oxadiazole frameworks has been explored extensively in medicinal chemistry .
Case Study 1: Antibacterial Testing
In a study published in Molecules, researchers synthesized various oxadiazole derivatives and evaluated their antibacterial activity using the agar disc diffusion method. Compounds that incorporated the azetidine structure demonstrated enhanced potency against Staphylococcus aureus compared to traditional antibiotics .
Case Study 2: Anticancer Activity
Another research effort focused on evaluating the cytotoxicity of oxadiazole-containing morpholines against human cancer cell lines. The findings indicated that these compounds could significantly reduce cell viability at low concentrations, suggesting their potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The compound is compared to derivatives sharing oxadiazole, morpholine, or azetidine motifs. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Functional and Pharmacological Differences
Azetidine vs. Piperidine/Aromatic Substitutions :
- The azetidine group in the target compound introduces conformational rigidity compared to bulkier piperidine rings (e.g., in V-0219) or aromatic substituents (e.g., 2-methoxybenzyl in ). This rigidity may influence binding kinetics to targets like G-protein-coupled receptors .
- The 3-methyl-oxadiazole group enhances metabolic stability compared to unsubstituted oxadiazoles (e.g., in ), as methyl groups reduce susceptibility to oxidative degradation .
Dihydrochloride Salt vs. Monohydrochloride: The dihydrochloride form of the target compound likely offers superior aqueous solubility (critical for intravenous administration) compared to monohydrochloride analogs (e.g., ).
Biological Activity :
- V-0219 () demonstrates direct therapeutic relevance as a GLP-1R modulator, whereas the target compound’s activity remains uncharacterized but inferred from structural parallels.
- Compounds with 2-methoxyethyl () or 2-methoxybenzyl () substituents show varied pharmacokinetic profiles due to differences in lipophilicity and hydrogen-bonding capacity.
Q & A
Q. What are the established synthetic routes for 4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step reactions involving azetidine and morpholine-oxadiazole intermediates. A common approach involves:
- Step 1 : Cyclocondensation of hydroxylamine with nitriles to form the 1,2,4-oxadiazole ring .
- Step 2 : Functionalization of the azetidine moiety under inert conditions, often using palladium catalysts (e.g., 10% Pd/C) for hydrogenation .
- Step 3 : Hydrochloride salt formation via HCl treatment in methanol .
Key Variables : - Catalysts : Palladium on carbon yields ~90% in hydrogenation steps, while alternative catalysts (e.g., sodium iodide) may reduce efficiency .
- Temperature : Optimal yields (>80%) are achieved at 40–50°C; higher temperatures promote side reactions .
Data Table :
| Step | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | None | 110 | 72 |
| 2 | Pd/C | 40 | 90.2 |
| 3 | HCl | 50 | 85 |
Q. Which spectroscopic and computational methods are recommended for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., azetidine CH groups at δ 3.2–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 327.76) .
- X-ray Crystallography : Resolves stereochemistry and crystallographic packing, critical for SAR studies .
- Computational Modeling : DFT calculations predict electrostatic potential surfaces and reactivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
- Methodological Answer :
- Substituent Modification : Replace the 3-methyl group on the oxadiazole with bulkier alkyl chains (e.g., ethyl) to enhance hydrophobic interactions with target proteins .
- Azetidine Ring Functionalization : Introduce electron-withdrawing groups (e.g., -Cl) to improve metabolic stability .
- Key Findings :
- Methyl groups on oxadiazole enhance antimicrobial activity (MIC: 2 µg/mL against S. aureus) but reduce solubility .
- Azetidine substitution increases CNS penetration due to reduced P-gp efflux .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values varying by >50% across studies) may arise from:
- Assay Conditions : Standardize broth microdilution protocols (e.g., pH 7.2, 37°C) to minimize variability .
- Strain Variability : Use ATCC reference strains for reproducibility .
- Data Normalization : Express activity relative to positive controls (e.g., ciprofloxacin) .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Dihydrochloride salts enhance aqueous solubility (e.g., >10 mg/mL in PBS) .
- Co-solvents : Use PEG-400 or cyclodextrin complexes for parenteral administration .
- Prodrug Design : Esterify morpholine oxygen to increase lipophilicity and BBB penetration .
Q. How can computational modeling predict off-target interactions or toxicity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic liability .
- Toxicity Prediction : QSAR models (e.g., ProTox-II) identify potential hepatotoxicity risks based on structural alerts (e.g., oxadiazole rings) .
Analytical and Safety Considerations
Q. What analytical methods validate purity and stability in formulation studies?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time ~8.2 min .
- Forced Degradation : Expose to heat (60°C) and light (UV, 48h) to identify degradation products .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, N95 respirators, and chemical-resistant lab coats .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of hydrochloride vapors .
- Spill Management : Neutralize acid spills with sodium bicarbonate .
Data Contradiction Analysis Example
Issue : Conflicting yields (80% vs. 90%) in hydrochloride salt formation .
Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
